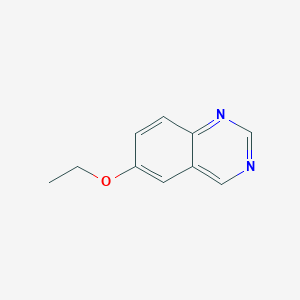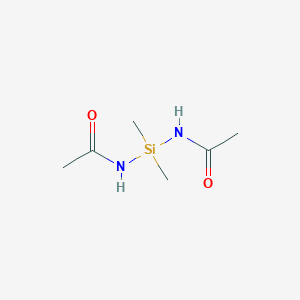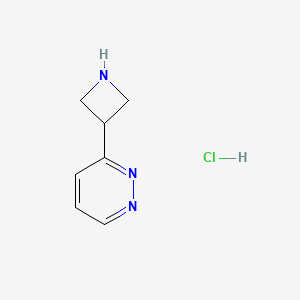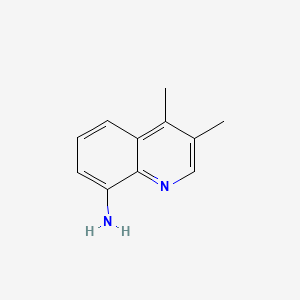
6-Ethoxyquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxyquinazoline is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxyquinazoline typically involves the reaction of 2-aminobenzylamine with ethyl glyoxalate under controlled conditions. The reaction proceeds through a cyclization process, forming the quinazoline ring with an ethoxy substituent at the sixth position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxyquinazoline undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different substituted derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted quinazolines, which can have different biological and chemical properties .
Scientific Research Applications
6-Ethoxyquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex quinazoline derivatives.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: Quinazoline derivatives are explored for their potential use in treating various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 6-Ethoxyquinazoline involves its interaction with specific molecular targets. It can inhibit enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit the chaperone domain of heat shock protein 90, which is involved in protein folding and stability .
Comparison with Similar Compounds
- 6-Chloroquinazoline
- 6-Methoxyquinazoline
- 6-Bromoquinazoline
Comparison: 6-Ethoxyquinazoline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to 6-Chloroquinazoline, which has a chlorine atom, this compound may exhibit different pharmacokinetic properties and biological effects. The ethoxy group can enhance the compound’s solubility and interaction with biological targets .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
6-ethoxyquinazoline |
InChI |
InChI=1S/C10H10N2O/c1-2-13-9-3-4-10-8(5-9)6-11-7-12-10/h3-7H,2H2,1H3 |
InChI Key |
FBZQMHXBQUBAFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CN=CN=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B11915256.png)
![4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11915258.png)

![2-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11915269.png)




![3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione](/img/structure/B11915307.png)

![7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11915318.png)
![7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11915325.png)
![6-Azaspiro[2.5]octa-4,7-diene, 6-acetyl-1,1-dimethyl-](/img/structure/B11915333.png)
